molecular formula C27H19ClO3 B11162356 10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11162356
M. Wt: 426.9 g/mol
InChI Key: SGIBHUBUCNFINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenyl group attached to a tetrahydrobenzo[c]furo[3,2-g]chromenone core. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromenone core, followed by the introduction of the chlorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis and advanced purification methods .

Chemical Reactions Analysis

10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

Scientific Research Applications

10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The molecular pathways involved include signal transduction pathways that regulate cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

Similar compounds to 10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one include:

Properties

Molecular Formula

C27H19ClO3

Molecular Weight

426.9 g/mol

IUPAC Name

10-(4-chlorophenyl)-9-phenyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C27H19ClO3/c28-18-12-10-16(11-13-18)25-22-14-21-19-8-4-5-9-20(19)27(29)31-23(21)15-24(22)30-26(25)17-6-2-1-3-7-17/h1-3,6-7,10-15H,4-5,8-9H2

InChI Key

SGIBHUBUCNFINQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC4=C(C=C3OC2=O)OC(=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.